![molecular formula C10H16ClNO B3092555 2-[(Propylamino)methyl]phenol hydrochloride CAS No. 1228879-00-2](/img/structure/B3092555.png)
2-[(Propylamino)methyl]phenol hydrochloride
Vue d'ensemble
Description
“2-[(Propylamino)methyl]phenol hydrochloride” is an organic compound. It is a solid in physical form . The compound has a molecular weight of 201.7 .
Molecular Structure Analysis
The InChI code for the compound is1S/C10H15NO.ClH/c1-2-7-11-8-9-3-5-10(12)6-4-9;/h3-6,11-12H,2,7-8H2,1H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a solid in physical form . It has a molecular weight of 201.7 . The InChI code for the compound is1S/C10H15NO.ClH/c1-2-7-11-8-9-3-5-10(12)6-4-9;/h3-6,11-12H,2,7-8H2,1H3;1H .
Applications De Recherche Scientifique
Phenolic Compounds in Foods
Phenolic compounds, due to their potent antioxidant activities, have been a significant focus of research. These compounds occur mostly as soluble conjugates and insoluble forms, bound to cell wall structural components or sugar moieties. The liberation of these phenolics is crucial for their absorption in the gastrointestinal tract, and various food processing techniques such as fermentation and enzymatic hydrolysis have been shown to release phenolics from food matrices. This insight highlights the importance of bound phenolics in the diet and the potential health benefits they may confer (Acosta-Estrada, Gutiérrez-Uribe, & Serna-Saldívar, 2014).
Phenolic Compounds and Environmental Impact
Research has also delved into the environmental occurrence, toxicity, and degradation of phenolic compounds such as triclosan, highlighting the widespread presence of these compounds in various environmental compartments due to partial elimination in sewage treatment plants. The findings underscore the need for further investigation into the environmental impact of phenolic compounds and their potential transformation into more toxic and persistent by-products (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Chlorogenic Acid: A Phenolic Acid Review
Chlorogenic acid, a prominent phenolic acid found in green coffee extracts and tea, showcases a wide array of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. The broad biological and pharmacological effects of chlorogenic acid, along with its impact on lipid and glucose metabolism, suggest significant potential for the treatment of metabolic disorders (Naveed et al., 2018).
Phenolics in Aquatic Environments
The presence and fate of parabens, a class of phenolic compounds used as preservatives, in aquatic environments have been extensively reviewed. Despite relatively efficient removal from wastewater, parabens persist at low levels in effluents and surface waters, raising concerns about their potential as weak endocrine disruptors and the need for further study on their health impacts (Haman, Dauchy, Rosin, & Munoz, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2-(propylaminomethyl)phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-7-11-8-9-5-3-4-6-10(9)12;/h3-6,11-12H,2,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUOTTUUMYCXGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=C1O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Propylamino)methyl]phenol hydrochloride | |
CAS RN |
1228879-00-2 | |
| Record name | Phenol, 2-[(propylamino)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228879-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





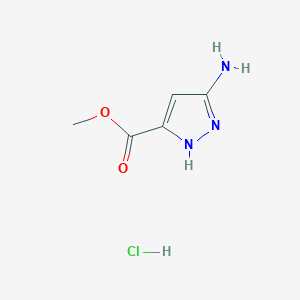

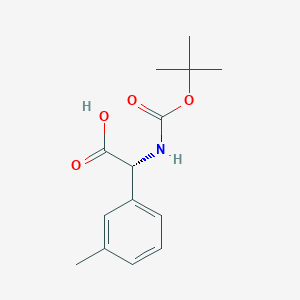
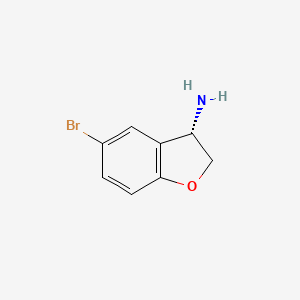
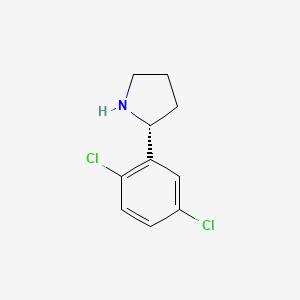
![2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3092533.png)

![Methyl 4,4-dimethyl-2-[(trifluoromethylsulfonyl)oxy]cyclohex-1-ene-1-carboxylate](/img/structure/B3092543.png)

![Tert-butyl 2-benzyl-octahydrocyclopenta[C] pyrrol-6-ylcarbamate](/img/structure/B3092576.png)
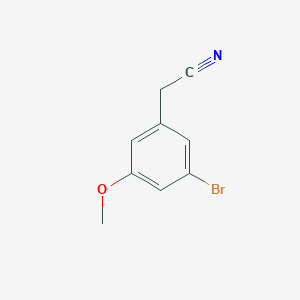
![ethyl 2-[(E)-[(dimethylamino)methylidene]amino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B3092583.png)